molecular formula C18H18ClNO2 B5912403 1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one

1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one

Cat. No. B5912403
M. Wt: 315.8 g/mol
InChI Key: WTRXUODUAMDBSN-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one, also known as Clomiphene, is a selective estrogen receptor modulator (SERM) drug that is widely used in scientific research. It is a synthetic compound that is structurally similar to estrogen and has been shown to have both estrogenic and anti-estrogenic effects. Clomiphene is commonly used in the field of reproductive medicine to induce ovulation in women with infertility issues. However, in

Mechanism of Action

1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one is a selective estrogen receptor modulator (SERM) that works by binding to estrogen receptors in the body. It has both estrogenic and anti-estrogenic effects, depending on the tissue it is acting on. In the hypothalamus, 1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one blocks the negative feedback of estrogen on the hypothalamus, leading to an increase in FSH and LH production. In the ovaries, 1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one blocks the effects of estrogen, leading to an increase in FSH and LH production, which stimulates ovulation.
Biochemical and physiological effects:
1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one has a wide range of biochemical and physiological effects on the body. It has been shown to increase the levels of FSH and LH, which are essential for ovulation. 1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one also increases the levels of testosterone in men, which can be beneficial in treating male infertility. In addition, 1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one has been shown to have anti-estrogenic effects on breast tissue, which can be beneficial in treating breast cancer.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one has several advantages and limitations for lab experiments. One of the main advantages is that it is a widely available and affordable drug that can be easily synthesized. It has also been extensively studied, and its mechanism of action is well understood. However, one of the limitations of 1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one is that it has a narrow therapeutic window, and the dosage must be carefully controlled to avoid adverse effects.

Future Directions

There are several future directions for the scientific research applications of 1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one. One area of research is the development of new SERMs with improved efficacy and safety profiles. Another area of research is the use of 1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one in the treatment of other conditions, such as breast cancer and male hypogonadism. Additionally, there is ongoing research into the use of 1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one in combination with other drugs to improve its efficacy and reduce its side effects.
Conclusion:
1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one is a synthetic compound that has a wide range of scientific research applications. It is commonly used in the field of reproductive medicine to induce ovulation in women with infertility issues. 1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one has a well-understood mechanism of action and has been extensively studied. However, it has a narrow therapeutic window, and its dosage must be carefully controlled to avoid adverse effects. There are several future directions for the scientific research applications of 1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one, including the development of new SERMs and the use of 1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one in combination with other drugs.

Synthesis Methods

1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one can be synthesized through a multi-step process involving the reaction of several key reagents. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-α-phenylacetoacetic acid ethyl ester. This intermediate is then reacted with ethyl orthoformate and ammonium acetate to form 4-chloro-α-phenylacetoacetic acid ethyl ester imine. Finally, this intermediate is reacted with 3-ethoxyaniline to form 1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one has been shown to have a wide range of scientific research applications. One of the most significant uses of 1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one is in the field of reproductive medicine. It is commonly used to induce ovulation in women with infertility issues. 1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one works by blocking the negative feedback of estrogen on the hypothalamus, which results in an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) production, leading to ovulation.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(3-ethoxyanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-3-22-17-6-4-5-16(12-17)20-13(2)11-18(21)14-7-9-15(19)10-8-14/h4-12,20H,3H2,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRXUODUAMDBSN-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=CC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-chlorophenyl)-3-(3-ethoxyanilino)but-2-en-1-one

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